Brevinin-1SHc precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPMLAGLAANSLPKIFCKIIRKC |
Origin of Product |
United States |
Molecular Genetics and Transcriptomics of Brevinin 1shc Precursor
Gene Identification and Genomic Organization of preproBrev-1SHc
The gene encoding the Brevinin-1SHc precursor, designated as preproBrev-1SHc, is a member of the brevinin family of antimicrobial peptide genes. While direct genomic sequencing data for preproBrev-1SHc from its source, the Sahara frog (Pelophylax saharicus), is not extensively detailed in publicly available research, the general organization of amphibian AMP genes provides a well-established model.
Research on related brevinin genes, such as prepropalustrin-2CE2 and preprobrevinin-2CE3 in Rana chensinensis, reveals a conserved genomic structure. researchgate.net These genes typically consist of three exons separated by two introns. researchgate.netresearchgate.net This organization is a common feature among many amphibian AMP genes. plos.org The exons encode distinct functional domains of the precursor protein: the first exon generally codes for the 5' untranslated region (UTR) and the signal peptide, the second exon for the acidic propeptide region, and the third exon for the mature Brevinin-1SHc peptide and the 3' UTR. researchgate.netplos.org
This modular structure allows for the efficient production and processing of the final active peptide. The introns, which can be significantly larger than the exons, are spliced out during mRNA processing. researchgate.net It is highly probable that the preproBrev-1SHc gene in Pelophylax saharicus adheres to this typical three-exon, two-intron organization.
Table 1: Inferred Genomic Organization of the preproBrev-1SHc Gene
| Genomic Element | Inferred Function |
| Exon 1 | Encodes the 5' Untranslated Region (UTR) and the signal peptide sequence. |
| Intron 1 | Intervening sequence between Exon 1 and Exon 2. |
| Exon 2 | Encodes the acidic propeptide region. |
| Intron 2 | Intervening sequence between Exon 2 and Exon 3. |
| Exon 3 | Encodes the mature Brevinin-1SHc peptide and the 3' Untranslated Region (UTR). |
Note: This table is based on the common genomic structure of related amphibian brevinin genes and awaits direct experimental confirmation for Brevinin-1SHc.
cDNA Cloning and Nucleotide Sequence Analysis
The characterization of the preproBrev-1SHc transcript has been achieved through cDNA cloning from the skin of Pelophylax saharicus. This technique allows for the isolation and sequencing of the messenger RNA (mRNA) molecule, providing a direct readout of the gene's transcribed regions.
Open Reading Frame Determination
Analysis of the cloned cDNA has identified a complete open reading frame (ORF). The ORF is the portion of the nucleotide sequence that codes for the precursor protein. For preproBrev-1SHc, the ORF translates into a 59-amino acid polypeptide. This precursor protein has a typical structure for an amphibian AMP, consisting of a signal peptide, an acidic propeptide, and the C-terminal mature Brevinin-1SHc peptide. google.com
The precursor protein sequence is as follows: MLFYLPISVSSSRRDANDDERRDDPDESDVEVEKRFLPMLAGLAANSLPKIFCKIIRKC
The mature Brevinin-1SHc peptide, which is 23 amino acids long, is cleaved from the C-terminus of this precursor.
Untranslated Regions (UTRs) and Regulatory Elements
The cDNA sequence of preproBrev-1SHc also includes 5' and 3' untranslated regions (UTRs), which flank the open reading frame. While the specific sequences of the preproBrev-1SHc UTRs are not detailed in published studies, these regions are known to play crucial roles in post-transcriptional regulation, including mRNA stability, localization, and translational efficiency.
Furthermore, the promoter region of the preproBrev-1SHc gene, located upstream of the transcription start site, is expected to contain various regulatory elements. Studies on other amphibian AMP genes have identified conserved cis-regulatory elements that are binding sites for transcription factors. nsf.gov For instance, binding sites for factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) have been found in the promoter regions of brevinin genes in other Rana species. researchgate.netfrontiersin.org These elements are critical for controlling the expression of the gene.
Table 2: Deduced Features of the preproBrev-1SHc cDNA
| cDNA Feature | Description |
| 5' Untranslated Region (UTR) | Flanking region upstream of the start codon, involved in translational regulation. |
| Open Reading Frame (ORF) | Codes for the 59-amino acid preproBrev-1SHc protein. |
| Signal Peptide | N-terminal sequence directing the precursor to the secretory pathway. |
| Acidic Propeptide | Intervening sequence between the signal peptide and mature peptide. |
| Mature Peptide Sequence | The 23-amino acid sequence of the active Brevinin-1SHc. |
| 3' Untranslated Region (UTR) | Flanking region downstream of the stop codon, influencing mRNA stability. |
Transcriptional Regulation and Gene Expression Profiling
The expression of the preproBrev-1SHc gene is a tightly regulated process, ensuring that the antimicrobial peptide is produced when and where it is needed.
Tissue-Specific Expression Patterns
The primary site of antimicrobial peptide synthesis in amphibians is the skin, which contains specialized granular glands for their production and secretion. frontiersin.org It is therefore expected that the expression of preproBrev-1SHc mRNA is predominantly localized to the skin of Pelophylax saharicus.
Inducible Expression by Biological Stimuli
The expression of amphibian AMPs is often inducible, meaning it can be upregulated in response to specific biological triggers, such as injury or the presence of pathogens. nsf.gov This rapid response is a key feature of the innate immune system.
Research has shown that exposure to bacteria or their components, like lipopolysaccharide (LPS), can significantly increase the transcription of AMP genes in frogs. researchgate.net In Rana chensinensis, for example, stimulation with E. coli or S. aureus led to a dramatic upregulation of brevinin gene expression. researchgate.net This induction is often mediated by transcription factors like NF-κB, which become activated upon pathogen recognition. researchgate.netfrontiersin.org
Given that Brevinin-1SHc is an antimicrobial peptide, it is highly probable that its expression is also inducible by microbial challenges. This would allow Pelophylax saharicus to mount a robust defense against invading microorganisms.
Primary and Secondary Structure Analysis of Brevinin 1shc Precursor
Deduced Amino Acid Sequence Determination
The complete amino acid sequence of the Brevinin-1SHc precursor has been determined through cDNA cloning and sequencing from the skin of the Sahara frog, Pelophylax saharicus. researchgate.netacs.org The precursor is a 59-amino acid long polypeptide. acs.org
The full deduced amino acid sequence in single-letter code is: MLFYLPISVSSSRRDANDDERRDDPDESDVEVEKRFLPMLAGLAANSLPKIFCKIIRKC acs.org
Identification and Characterization of Precursor Domains
The this compound exhibits a characteristic tripartite structure, typical of many amphibian antimicrobial peptide precursors. acs.orguc.ptmdpi.com This organization consists of an N-terminal signal peptide, a central acidic pro-region, and a C-terminal sequence of the mature peptide. uc.ptmdpi.com
| Domain | Position | Sequence |
|---|---|---|
| Signal Peptide | 1-22 | MLFYLPISVSSSRRDANDDERR |
| Acidic Pro-Region (Spacer) | 23-34 | DDPDESDVEVEK |
| Cleavage Site | 35-36 | R |
| Mature Brevinin-1SHc | 37-59 | FLPMLAGLAANSLPKIFCKIIRKC |
Signal Peptide Region
The N-terminal 22 amino acids of the precursor constitute the signal peptide. This sequence, MLFYLPISVSSSRRDANDDERR , is responsible for directing the nascent polypeptide chain into the endoplasmic reticulum for secretion. Bioinformatic analysis using tools like SignalP can predict the cleavage site that separates the signal peptide from the rest of the precursor. qiagenbioinformatics.comdtu.dk For the this compound, the predicted cleavage site is after residue 22.
Acidic Pro-Region (Spacer)
Following the signal peptide is a 12-amino acid acidic pro-region, with the sequence DDPDESDVEVEK . This spacer is characterized by a high content of acidic amino acid residues, specifically aspartic acid (D) and glutamic acid (E). mdpi.com Such acidic regions are a common feature in the precursors of frog skin antimicrobial peptides. mdpi.comimrpress.com This domain is terminated by a dibasic cleavage site, Lys-Arg (KR), at positions 35 and 36, which is a recognition site for proprotein convertases that excise the mature peptide. uc.pt
Mature Brevinin-1SHc Peptide Sequence within the Precursor
The C-terminal 23 amino acids of the precursor correspond to the mature Brevinin-1SHc peptide. imrpress.comvulcanchem.com The sequence is FLPMLAGLAANSLPKIFCKIIRKC . This is the portion of the precursor that, after cleavage and potential C-terminal modification, will exhibit antimicrobial activity. vulcanchem.com
Prediction of Secondary Structural Elements within the Precursor
The secondary structure of the this compound is predicted to be a mix of alpha-helical and random coil regions. While the mature peptide is known to adopt an alpha-helical conformation, particularly in membrane-like environments, the precursor's structure is more complex. vulcanchem.com
Alpha-Helical Propensities
The propensity of different regions of the this compound to form an alpha-helix varies along its sequence.
Signal Peptide (1-22): This region is predicted to have some helical content, a common feature of signal peptides that facilitates their interaction with the translocation machinery of the endoplasmic reticulum.
Acidic Pro-Region (23-36): This highly charged, acidic region is generally predicted to be in a random coil conformation. The high density of negatively charged residues likely prevents the formation of a stable, ordered structure like an alpha-helix.
Mature Brevinin-1SHc (37-59): This region has a high propensity to form an amphipathic alpha-helix. vulcanchem.com This is a characteristic feature of many antimicrobial peptides, allowing them to interact with and disrupt the lipid bilayers of microbial cell membranes. vulcanchem.com Amino acids such as Alanine (A), Leucine (L), and Lysine (K) contribute to this helical propensity, while Proline (P) at position 47 likely introduces a kink in the helix. nih.gov
| Region | Predicted Secondary Structure | Notable Features |
|---|---|---|
| Signal Peptide | Alpha-helix and random coil | Directs protein for secretion |
| Acidic Pro-Region | Predominantly random coil | Rich in acidic residues |
| Mature Peptide | High propensity for alpha-helix | Amphipathic nature for membrane interaction |
Biosynthesis and Post Translational Processing Pathways of Brevinin 1shc Precursor
Ribosomal Synthesis and Endoplasmic Reticulum Translocation
The journey begins with the ribosomal synthesis of the Brevinin-1SHc prepropeptide. Like most secreted proteins, its synthesis starts on free ribosomes in the cell's cytosol. ubc.ca The nascent polypeptide chain contains a special N-terminal sequence of hydrophobic amino acids called a signal peptide. nih.govnih.govwikipedia.org This signal peptide acts as a molecular "zip code," directing the ribosome-mRNA-polypeptide complex to the membrane of the endoplasmic reticulum (ER). ubc.cawikipedia.org
A cytosolic complex known as the Signal Recognition Particle (SRP) recognizes and binds to the emerging signal peptide, temporarily halting protein synthesis. ubc.cawikipedia.org The SRP then guides the entire complex to an SRP receptor on the ER membrane. ubc.ca Upon docking, the ribosome associates with a protein translocation channel, the Sec61 complex, and protein synthesis resumes. frontiersin.orgplathlab.org The growing polypeptide chain is then threaded through this channel into the ER lumen, the space inside the ER. nih.govfrontiersin.org This co-translational transport is a crucial step that segregates the precursor into the secretory pathway for further processing. frontiersin.org
Signal Peptidase-Mediated Cleavage
Once the N-terminal signal peptide has guided the prepropeptide into the ER, it is no longer needed and must be removed. This task is performed by an enzyme complex called signal peptidase, which is located on the luminal side of the ER membrane. nih.govresearchgate.net
Identification of Cleavage Sites
Signal peptidase recognizes and cleaves at a specific site at the junction of the signal peptide and the rest of the protein, which is now termed a propeptide. wikipedia.org The enzyme identifies its substrate based on the structural features of the signal peptide, particularly the presence of small, uncharged amino acid residues at the cleavage site (specifically the -1 and -3 positions relative to the cleavage point). nih.gov While the exact cleavage site for every brevinin is unique, this general pattern holds true for the family. nih.gov The removal of the signal peptide is an irreversible step that commits the propeptide to its journey through the secretory pathway. researchgate.net
Enzymatic Specificity and Mechanisms
Signal peptidase I (SPase I) is the key enzyme responsible for this cleavage in the secretory pathway. nih.gov It functions as a serine protease but uniquely utilizes a Serine-Lysine catalytic dyad, unlike the typical Serine-Histidine-Aspartate triad (B1167595) found in many other proteases. nih.gov The enzyme's active site accommodates the preprotein, and residues within the enzyme, such as Ile-144 and Ile-86 in the E. coli homolog, ensure the high fidelity and accuracy of the cleavage reaction. nih.gov This precise cleavage liberates the propeptide into the ER lumen for subsequent modification and transport to the Golgi apparatus. nih.gov
Proprotein Convertase-Dependent Processing
Following its transit to the trans-Golgi network and/or immature secretory vesicles, the propeptide undergoes the final and most critical cleavage event to release the mature, active peptide. nih.gov This is accomplished by a family of enzymes known as proprotein convertases (PCs). nih.govnih.gov
Characterization of Dibasic Cleavage Sites (e.g., K-R motif)
Proprotein convertases are endoproteases that recognize and cleave precursor proteins at specific sites marked by single or, more commonly, paired basic amino acid residues. nih.govresearchgate.net In the precursors of many amphibian antimicrobial peptides, including those in the brevinin family, a Lysine-Arginine (K-R) dibasic motif is a typical processing signal. nih.govuiuc.edu This motif is located at the junction between the acidic pro-region and the N-terminus of the mature peptide sequence. nih.gov The cleavage at this dibasic site is a common mechanism for activating a wide range of proteins, from hormones to neuropeptides. nih.govuiuc.edu The presence of this K-R site in brevinin precursors, like that of Brevinin-1GHd, is a strong indicator of this processing mechanism. nih.gov
Table 1: Key Enzymes in Brevinin-1SHc Precursor Processing
| Enzyme Family | Specific Enzyme(s) | Location | Function |
| Signal Peptidase | Signal Peptidase I (SPase I) | Endoplasmic Reticulum | Removes the N-terminal signal peptide from the prepropeptide. |
| Proprotein Convertase (PC) | Furin, PC5/6, PC7 (likely candidates) | Trans-Golgi Network, Secretory Vesicles | Cleaves the propeptide at dibasic sites (e.g., K-R) to release the mature peptide. |
Involvement of Specific Proprotein Convertases
The specific enzymes responsible for processing the this compound are members of the subtilisin/kexin-like family of proprotein convertases. researchgate.netuiuc.edu In mammals, seven PCs (including Furin, PC1/3, PC2, PC4, PC5/6, PACE4, and PC7) are known to cleave at these basic residues within the secretory pathway. plos.org While the exact PC has not been definitively identified for Brevinin-1SHc, Furin is a well-characterized and ubiquitously expressed member of this family that is a strong candidate. researchgate.netplos.org Furin and other PCs recognize the dibasic motif and execute the final proteolytic cut that liberates the active Brevinin-1SHc peptide, which can then be secreted from the cell to perform its antimicrobial function. plos.org
Other Post-Translational Modifications (e.g., Amidation, Disulfide Bond Formation)
Following the initial proteolytic cleavages, the this compound undergoes further critical post-translational modifications to yield the mature, biologically active peptide. These modifications include C-terminal amidation and the formation of an intramolecular disulfide bond, both of which are common features among the brevinin family of antimicrobial peptides and are crucial for their structure and function.
C-Terminal Amidation:
A significant modification for many amphibian antimicrobial peptides is the amidation of the C-terminus. This process is often essential for the peptide's antimicrobial efficacy. nih.govmdpi.comzoores.ac.cn In many cases, a C-terminal glycine (B1666218) residue in the precursor serves as the substrate for the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM). While direct studies on Brevinin-1SHc are specific, the general mechanism for related peptides involves the conversion of this C-terminal glycine into a C-terminal amide group. This amidation can increase the peptide's net positive charge and is thought to stabilize its helical structure, enhancing its interaction with and disruption of microbial membranes. mdpi.combiorxiv.org Research on various brevinin peptides has demonstrated that the presence of a C-terminal amide is critical for their broad-spectrum antimicrobial activity. google.com For instance, studies on amurin-9KY, another frog antimicrobial peptide, showed that C-terminal amidation was essential for its antimicrobial properties. nih.govzoores.ac.cn
Disulfide Bond Formation (The "Rana Box"):
A hallmark of the Brevinin-1 (B586460) family of peptides is the presence of a highly conserved C-terminal disulfide-bridged cyclic heptapeptide (B1575542) loop, commonly referred to as the "Rana box". mdpi.comresearchgate.netmdpi.com This structure is formed by the creation of a disulfide bond between two cysteine residues located near the C-terminus of the peptide. In the case of the this compound, these cysteine residues are present in the amino acid sequence, indicating the high likelihood of this modification.
The formation of this intramolecular disulfide bridge is a critical step in the maturation of the peptide, contributing significantly to its structural stability. mdpi.com The "Rana box" is not only a structural motif but is also integral to the biological activity of the peptide. mdpi.com Studies on brevinin-1 peptides have shown that the disulfide bridge is necessary for maintaining the peptide's conformation, which in turn influences its antimicrobial and hemolytic activities. mdpi.comnih.gov For example, research on Brevinin-1GHa revealed that the "Rana box" was necessary for its broad-spectrum antimicrobial activity. mdpi.com While some studies suggest that the elimination of the disulfide bridge does not completely abolish bioactivity, it often leads to a significant reduction in potency and a change in the spectrum of activity. google.commdpi.com
The table below summarizes the key post-translational modifications of the this compound beyond initial proteolytic cleavage.
| Modification | Description | Importance |
| C-Terminal Amidation | The addition of an amide group to the C-terminal amino acid, often derived from a C-terminal glycine residue in the precursor. | Essential for full antimicrobial activity and contributes to structural stability. nih.govmdpi.comzoores.ac.cngoogle.com |
| Disulfide Bond Formation ("Rana Box") | The formation of an intramolecular disulfide bridge between two cysteine residues near the C-terminus, creating a cyclic heptapeptide loop. | Crucial for structural integrity, and contributes significantly to the peptide's antimicrobial potency and spectrum of activity. mdpi.comresearchgate.netmdpi.comnih.gov |
Cellular Compartmentalization of Processing Enzymes and Precursor Maturation
The biosynthesis and maturation of the this compound involve a spatially and temporally organized pathway within the granular glands of the frog's skin. nih.gov This compartmentalization ensures the correct sequence of processing events, from initial synthesis to the storage of the mature, active peptide.
The journey begins in the endoplasmic reticulum (ER) , where the prepropeptide is synthesized on ribosomes and translocated into the ER lumen. Here, the N-terminal signal peptide is typically cleaved off by signal peptidases. The resulting propeptide then traffics through the Golgi apparatus . It is within the acidic environment of the trans-Golgi network and/or immature secretory granules that the propeptide convertases, such as furin-like enzymes, are most active. collectionscanada.gc.ca These enzymes recognize and cleave the precursor at specific sites, liberating the immature peptide from the acidic spacer region. google.commdpi.com
The subsequent post-translational modifications, including disulfide bond formation and C-terminal amidation, are also believed to occur within the secretory pathway. The enzymes responsible for these modifications, such as protein disulfide isomerases and peptidyl-glycine alpha-amidating monooxygenase (PAM), are localized to the ER and Golgi complex, as well as the secretory granules.
Finally, the mature Brevinin-1SHc peptide is stored in high concentrations within large secretory granules in the granular glands of the skin. nih.gov These granules serve as a reservoir of the active antimicrobial peptide, ready to be released onto the skin surface in response to stress or injury, providing a rapid defense against invading pathogens. The acidic nature of the propeptide region that is cleaved off may also play a role in maintaining the mature peptide in an inactive state within the granules, preventing any potential toxicity to the host's own cells until it is secreted. nih.gov
The table below outlines the cellular locations and associated processing events in the maturation of the this compound.
| Cellular Compartment | Processing Event |
| Endoplasmic Reticulum (ER) | Synthesis of the prepropeptide, cleavage of the signal peptide. |
| Golgi Apparatus | Further processing and sorting of the propeptide. |
| Trans-Golgi Network / Secretory Granules | Proteolytic cleavage of the propeptide by propeptide convertases; C-terminal amidation and disulfide bond formation. nih.govcollectionscanada.gc.ca |
| Secretory Granules | Storage of the mature, biologically active Brevinin-1SHc peptide. nih.gov |
Functional Roles and Molecular Mechanisms of Brevinin 1shc Precursor and Its Domains
Intracellular Trafficking and Secretory Pathway Dynamics
Like other secreted peptides, the Brevinin-1SHc precursor is synthesized on ribosomes and directed into the endoplasmic reticulum (ER). This process is initiated by an N-terminal signal peptide, a short sequence of hydrophobic amino acids that acts as a molecular "zip code." This signal peptide is recognized by the signal recognition particle (SRP), which transiently halts translation and guides the ribosome-nascent chain complex to the ER membrane. Upon docking with the SRP receptor on the ER, translation resumes, and the nascent polypeptide is translocated across the ER membrane into the lumen.
Once inside the ER, the signal peptide is typically cleaved off by a signal peptidase. The remainder of the precursor, now a pro-peptide, begins its journey through the secretory pathway, moving from the ER to the Golgi apparatus. Within the Golgi, the pro-peptide undergoes further post-translational modifications and is sorted into secretory vesicles. These vesicles then transport the precursor to the cell membrane, where it is stored until a specific stimulus triggers its release from the cell via exocytosis. During or after secretion, the pro-region is cleaved by specific proteases to release the active Brevinin-1SHc peptide.
Role of the Pro-Region in Precursor Folding and Stability
Chaperone Interactions
While the pro-region itself has chaperone-like functions, the folding of the this compound within the ER is also likely assisted by general molecular chaperones. gbiosciences.comnih.govbenthamdirect.com These chaperones, such as heat shock proteins (HSPs), bind to unfolded or partially folded polypeptide chains, preventing their aggregation and facilitating their correct folding. gbiosciences.comnih.govbenthamdirect.com Chaperones recognize hydrophobic regions of the polypeptide that are exposed in the unfolded state and help to shield them from interacting with other unfolded proteins. gbiosciences.com This interaction is transient, and once the peptide has achieved a more stable conformation, the chaperone is released. gbiosciences.com This process ensures that a high yield of correctly folded this compound is available for transport through the secretory pathway.
Influence on Mature Peptide Conformation
The pro-region directly influences the final conformation of the mature Brevinin-1SHc peptide. By sterically guiding the folding process, the pro-region ensures that the mature peptide adopts a specific, biologically active structure. For many antimicrobial peptides, this active conformation is an amphipathic alpha-helix, which is essential for its ability to interact with and disrupt microbial membranes. nih.govmdpi.com The pro-region may help to establish the correct disulfide bonding pattern in the mature peptide, a critical feature for the stability and activity of many brevinins. The acidic nature of the pro-region can also create a local environment that favors the correct folding of the cationic mature peptide.
Regulatory Functions of the Pro-Region on Mature Peptide Activity
A primary function of the pro-region is to keep the mature Brevinin-1SHc peptide in an inactive state until it is secreted from the host cell. The often highly cationic and amphipathic nature of mature antimicrobial peptides means they can be cytotoxic if active within the host's own cells. study.com The acidic pro-region can neutralize the positive charge of the mature peptide, preventing it from interacting with and disrupting intracellular membranes. This ensures that the peptide's potent antimicrobial activity is reserved for targeting pathogens outside the cell. The cleavage of the pro-region upon secretion is, therefore, a critical activation step.
Potential Independent Biological Activities of the Precursor Form
While the primary role of the this compound is to serve as a progenitor to the mature peptide, it is conceivable that the precursor itself may possess independent biological activities. In some instances, pro-peptides of other proteins have been shown to have their own signaling or regulatory functions. However, there is currently no specific evidence to suggest that the this compound has independent biological activities. Its main known function is confined to the biogenesis of the mature peptide. The antimicrobial activity is generally attributed to the mature form of Brevinin peptides. novoprolabs.com
Interactions with Cellular Components and Signaling Pathways during Biogenesis
During its biogenesis, the this compound interacts with a variety of cellular components. In the ER, it interacts with the machinery for translocation, signal peptide cleavage, and folding, including chaperones and enzymes involved in post-translational modifications. As it traverses the Golgi apparatus, it may interact with sorting receptors that direct it into the regulated secretory pathway.
The secretion of antimicrobial peptides from frog skin is a regulated process, often triggered by stress or injury. frontiersin.org This suggests that the release of the this compound is linked to specific signaling pathways. These pathways likely involve cell surface receptors that, upon stimulation, initiate an intracellular signaling cascade leading to the fusion of secretory vesicles with the plasma membrane and the release of their contents. For instance, some studies suggest that the expression of amphibian antimicrobial peptide genes is correlated with metamorphosis and is subject to differential regulation. nih.gov Furthermore, signaling pathways such as the MAPK signaling pathway have been implicated in the cellular response to frog skin peptides. nih.gov
Comparative Genomics and Evolutionary Analysis of Brevinin 1shc Precursor Orthologs
Phylogenetic Distribution across Amphibian Species
Orthologs of the Brevinin-1 (B586460) precursor are widespread, particularly within the Ranidae family of frogs. nih.gov These peptides have been identified in numerous species across both Eurasian and North American ranids, indicating an ancient origin within this lineage. elsevierpure.com Molecular cloning efforts have successfully identified Brevinin-1 precursors in various genera, including Rana, Hylarana, Odorrana, and Pelophylax. nih.gov For instance, specific Brevinin-1 precursors have been characterized from species such as Hylarana latouchii, Amolops ricketti, and Pelophylax plancyi fukienensis. nih.gov The distribution pattern suggests that the ancestral gene for Brevinin-1 existed before the radiation of these major frog groups. researchgate.net While most extensively studied in anurans (frogs and toads), AMPs have also been characterized in caecilian amphibians, highlighting the deep evolutionary roots of these defense molecules. nih.gov The presence of Brevinin-1 peptides in species from distinct geographical locations, such as Rana pirica (Hokkaido frog) and North American leopard frogs (Rana pipiens), underscores their broad phylogenetic distribution. elsevierpure.comresearchgate.net
Table 1: Examples of Amphibian Genera with Identified Brevinin-1 Family Precursors
| Genus | Geographic Region |
|---|---|
| Rana | Eurasia and North America |
| Hylarana | Asia |
| Pelophylax | Eurasia |
| Odorrana | Asia |
| Glandirana | Asia |
| Amolops | Asia |
Sequence Conservation and Divergence Patterns of Precursor Regions
The Brevinin-1SHc precursor, like other amphibian AMP precursors, exhibits a conserved tripartite structure. nih.govresearchgate.net This structure consists of a signal peptide, an acidic spacer region, and the C-terminal mature antimicrobial peptide. nih.gov
Signal Peptide: This N-terminal sequence is highly conserved across different AMP families and species. nih.gov Its primary role is to guide the precursor protein into the endoplasmic reticulum for secretion, a fundamental process that imposes strong structural constraints, thus limiting sequence divergence.
Acidic Spacer Region: Located between the signal peptide and the mature peptide, this intervening region is enriched with acidic amino acid residues like aspartic and glutamic acid. nih.gov While the acidic nature is a conserved feature, the exact sequence shows considerable variation between different AMP families. nih.gov
Mature Peptide: This C-terminal region shows the highest degree of sequence hypervariability. nih.gov This divergence is observed not only between different species but also among paralogs within the same species. frontiersin.org A key conserved feature within the Brevinin-1 family is a C-terminal heptapeptide (B1575542) disulfide-bridged cyclic region, often referred to as the "Rana box". researchgate.netfrontiersin.orgmdpi.com Despite this conserved structural motif, the surrounding amino acids are subject to rapid evolution, leading to a vast diversity of mature peptides. frontiersin.org
Table 2: Conservation Patterns in Brevinin-1 Precursor Regions
| Precursor Region | Level of Conservation | Primary Function |
|---|---|---|
| Signal Peptide | High | Secretory pathway targeting |
| Acidic Spacer | Moderate (acidic character is conserved) | Precursor processing |
| Mature Peptide | Low (hypervariable) | Antimicrobial activity |
Advanced Research Methodologies and Techniques for Brevinin 1shc Precursor Studies
Molecular Cloning and Recombinant Expression Systems
Molecular cloning is a foundational technique for studying the Brevinin-1SHc precursor, enabling its production in heterologous systems for detailed characterization. The process typically begins with the creation of a cDNA library from the skin of the source amphibian. By screening this library, researchers can isolate the specific cDNA encoding the this compound. nih.govnih.govresearchgate.net Analysis of the cloned cDNA's open reading frame (ORF) reveals the full amino acid sequence of the precursor protein. nih.gov This sequence information is critical, confirming the presence of a signal peptide, an acidic spacer domain, and the C-terminal mature peptide sequence. nih.gov
Given that procuring peptides directly from natural sources can be inefficient and costly, recombinant expression systems offer an attractive alternative for producing large quantities of the precursor for structural and functional studies. nih.gov Escherichia coli is a commonly used prokaryotic host for this purpose. nih.gov However, because antimicrobial peptides can be lethal to the bacterial host, they are often expressed as fusion proteins. nih.gov This strategy involves linking the precursor's coding sequence to that of a carrier protein, which can protect the host from the peptide's activity and prevent its degradation by host proteases. nih.gov
Several fusion protein systems have been successfully employed for the expression of antimicrobial peptides, which are applicable to the this compound. nih.gov
| Fusion Partner | Key Features | Purification Method | Reference |
| Thioredoxin (Trx) | A small (~12 kDa) protein that can act as a chaperone, promoting the correct folding and solubility of the recombinant peptide. | Affinity Chromatography | nih.gov |
| Glutathione S-transferase (GST) | A commonly used carrier protein that facilitates rapid purification of the fusion protein from crude cell lysates. | Glutathione-Affinity Chromatography | nih.gov |
Following expression, the fusion protein is purified, and the this compound is cleaved from its fusion partner using specific proteases. Subsequent purification steps, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are then used to isolate the pure precursor peptide for further analysis. nih.govmdpi.com
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of the this compound and its derivatives. nih.gov It provides highly accurate information regarding mass, sequence, and post-translational modifications, enabling both the identification and quantification of the precursor in complex biological samples. nih.gov
Mass spectrometry-based proteomics allows for the unambiguous identification of the this compound and the various intermediate forms that arise during its post-translational processing. nih.gov In a typical workflow, a complex protein mixture from the amphibian skin secretion is first separated, often by liquid chromatography (LC). The separated components are then introduced into a mass spectrometer for analysis (LC-MS). nih.gov
Tandem mass spectrometry (MS/MS) is central to this process. Precursor ions corresponding to the potential masses of the this compound or its fragments are selected and fragmented within the mass spectrometer. The resulting fragmentation pattern, or MS/MS spectrum, provides a fingerprint that can be used to determine the amino acid sequence of the peptide. nih.gov By matching these experimentally derived sequences against a database containing the predicted sequence from molecular cloning, the identity of the precursor and its processing intermediates can be confidently confirmed. nih.govnih.gov This approach is crucial for mapping the specific cleavage events that liberate the mature Brevinin-1SHc peptide from its precursor.
Beyond identification, mass spectrometry offers powerful techniques for quantifying the levels of the this compound. This is vital for understanding the regulation of its expression and processing under different physiological conditions. Targeted mass spectrometry approaches, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), are particularly well-suited for this purpose. nih.govnih.gov
In these methods, the mass spectrometer is programmed to specifically monitor for a particular precursor ion (e.g., that of a tryptic peptide unique to the this compound) and one or more of its specific fragment ions. nih.gov This targeted approach minimizes interference from other components in the sample, leading to high sensitivity and specificity. nih.gov By comparing the signal intensities of these specific ion transitions from different samples, researchers can achieve precise relative or absolute quantification of the precursor. stanford.edu
| Technique | Description | Key Advantage | Reference |
| Label-Free Quantification (LFQ) | Compares the signal intensities (e.g., chromatographic peak area) of the same peptide ion across different sample runs. | No chemical labeling required, simpler sample preparation. | nih.gov |
| Multiple Reaction Monitoring (MRM) | A targeted approach where a specific precursor ion and multiple predefined fragment ions are monitored using a triple quadrupole mass spectrometer. | High sensitivity, high throughput, and excellent for verifying biomarker candidates. nih.gov | nih.gov |
| Parallel Reaction Monitoring (PRM) | A targeted approach where a specific precursor ion and its subsequent fragment ions are analyzed using a high-resolution mass spectrometer. | High resolution and mass accuracy provide excellent specificity. | nih.gov |
These quantitative methods are essential for studying the dynamics of this compound processing and can provide insights into the enzymes and pathways involved.
Structural Biology Techniques for Precursor Domain Characterization
Understanding the three-dimensional structure of the this compound's different domains (e.g., the signal peptide, spacer region, and the mature peptide region) is key to understanding its function. Structural biology techniques provide atomic-level insights into the conformation of these domains.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and proteins in solution, mimicking their native environment. nih.govfrontiersin.org For the this compound, solution NMR can be used to study the structure of its domains in various membrane-mimetic environments, such as detergent micelles or bicelles, which simulate the biological membranes the mature peptide interacts with. nih.gov
Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to measure distance restraints between protons that are close in space. hku.hk This information, combined with other experimental restraints, is used to calculate a family of structures consistent with the data, providing a high-resolution model of the peptide's fold. nih.gov This approach can reveal how the different domains of the precursor are structured and oriented relative to one another. Solid-state NMR can also be employed to study the precursor's structure and topology when embedded within lipid bilayers, offering a more realistic model of a cell membrane. nih.govresearchgate.net
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. researchgate.net The method measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. nih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils. researchgate.net
For the this compound, CD spectroscopy can be used to:
Estimate the secondary structural content of the entire precursor or its isolated domains in aqueous solution. nih.gov
Monitor conformational changes that occur upon interaction with membrane-mimicking environments (e.g., SDS micelles or liposomes). nih.gov Many antimicrobial peptides are unstructured in solution but adopt a defined helical structure upon binding to a membrane. researchgate.net
Study the stability of the precursor's structure in response to changes in temperature or pH.
The characteristic spectral features observed in CD are summarized below.
| Secondary Structure | Characteristic CD Spectral Features | Reference |
| α-Helix | Two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. | researchgate.netnih.gov |
| β-Sheet | A negative band around 217 nm and a positive band around 195 nm. | researchgate.netnih.gov |
| Random Coil (Unordered) | A strong negative band below 200 nm. | researchgate.netnih.gov |
By applying these advanced methodologies, researchers can assemble a detailed molecular picture of the this compound, from its gene to its final three-dimensional structure and processing pathway.
X-ray Crystallography (if applicable)
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including proteins and peptides. nih.gov The process involves purifying the molecule of interest, inducing it to form a highly ordered crystal, and then bombarding the crystal with X-rays. The resulting diffraction pattern can be mathematically reconstructed into an electron density map, from which the atomic structure can be modeled. youtube.com
To date, there are no publicly available reports of a solved crystal structure for the this compound. The inherent flexibility of precursor proteins, which often contain unstructured regions like signal peptides and spacer domains, presents a significant challenge for crystallization. nih.gov These flexible regions can inhibit the formation of the well-ordered crystal lattice required for high-resolution diffraction.
However, should crystallization be achieved, this technique could provide invaluable insights. A high-resolution structure of the this compound could reveal:
The precise folding of the propeptide regions.
The conformation of the mature Brevinin-1SHc peptide within the precursor sequence.
Key intermolecular contacts that may be important for preventing premature activity or for guiding interactions with processing enzymes.
Overcoming the challenges of crystallization would be a major step forward in structurally defining the pre-secretory state of this antimicrobial peptide.
Cryo-Electron Microscopy (if applicable)
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large or flexible molecules that are difficult to crystallize. americanpeptidesociety.org This method involves flash-freezing a solution of the molecule in vitreous ice and imaging the individual, randomly oriented particles with an electron microscope. americanpeptidesociety.org Computational methods are then used to average hundreds of thousands of these two-dimensional images to reconstruct a three-dimensional model. rsc.org
Currently, no specific Cryo-EM structures have been published for the this compound. The relatively small size of a single precursor molecule is below the typical effective range for single-particle Cryo-EM analysis.
Despite this, Cryo-EM remains a highly relevant technique for studying the broader lifecycle and mechanism of the mature peptide derived from the precursor. For instance, Cryo-EM could be applied to:
Visualize the interaction of the mature Brevinin-1SHc peptide with bacterial membranes, potentially revealing the structure of pores or other membrane-disrupting formations. nih.gov
Determine the structure of oligomeric or fibrillar states of the mature peptide, which has been successfully applied to other amphibian antimicrobial peptides. biorxiv.org
Study the precursor in complex with larger cellular machinery, such as ribosomes or processing enzymes, which would bring the total size into a range more amenable for Cryo-EM analysis.
While a structure of the isolated precursor is unlikely with current technology, the application of Cryo-EM to understand the functional context of the mature peptide holds significant promise.
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a cornerstone technique in molecular biology used to introduce specific, targeted mutations (substitutions, insertions, or deletions) into a DNA sequence. nih.govresearchgate.net By changing the codons for specific amino acids in the gene encoding the this compound, researchers can produce modified precursor proteins. Analyzing the effects of these changes provides a direct link between specific residues and their functional roles. youtube.com
This methodology can be systematically applied to dissect the function of each domain within the this compound:
Signal Peptide: Mutations in the hydrophobic core of the signal peptide can be made to assess its role in guiding the precursor to the endoplasmic reticulum for entry into the secretory pathway.
Acidic Spacer Domain: The function of the highly conserved acidic residues in the spacer region can be probed by mutating them to neutral or basic amino acids to determine their importance in proper folding, preventing premature activity, or acting as recognition sites for processing enzymes.
Mature Peptide Domain: Residues within the mature peptide sequence can be altered to understand their contribution to antimicrobial potency, spectrum of activity, and hemolytic toxicity. For example, substituting key cationic or hydrophobic residues can directly impact membrane interaction. nih.gov
The findings from such studies are critical for the rational design of novel antimicrobial agents with improved therapeutic indices.
| Target Domain | Example Mutation | Hypothesized Function Probed | Potential Outcome |
| Signal Peptide | Leucine to Proline | Disruption of hydrophobic core | Impaired secretion of the precursor from the host cell. |
| Acidic Spacer | Glutamate to Alanine | Role of negative charge in enzyme recognition | Reduced or abolished cleavage of the precursor into the mature peptide. |
| Mature Peptide | Lysine to Glutamine | Importance of positive charge for bacterial membrane binding | Significant decrease in antimicrobial activity. |
| Rana Box | Cysteine to Serine | Structural integrity of the C-terminal disulfide bridge | Loss of antimicrobial and/or anti-proliferative activity. |
Cell-Based Assays for Precursor Processing and Localization
Cell-based assays are essential for studying the this compound in a biologically relevant context. mdpi.com These assays use living cells to track the synthesis, trafficking, processing, and secretion of the precursor, providing a dynamic view of its lifecycle.
To study localization, the gene for the this compound can be fused with a reporter gene, such as Green Fluorescent Protein (GFP). When this fusion construct is expressed in amphibian or mammalian cells, the location of the precursor can be visualized using fluorescence microscopy. This allows researchers to follow the precursor's journey through the secretory pathway, from the endoplasmic reticulum to the Golgi apparatus and into secretory granules.
To study processing, cell lysates or secreted fractions can be analyzed at different time points using techniques like Western blotting with antibodies specific to different parts of the precursor (e.g., the spacer or the mature peptide). This can reveal the efficiency and location of proteolytic cleavage events that release the mature peptide.
| Assay Type | Methodology | Objective |
| Fluorescence Microscopy | Expression of a this compound-GFP fusion protein in host cells. | To visualize the subcellular localization of the precursor and track its movement through the secretory pathway. |
| Subcellular Fractionation | Cells expressing the precursor are lysed and separated into different organelle fractions (e.g., ER, Golgi, vesicles) by centrifugation. | To determine the specific cellular compartments where the full-length precursor and its processed forms reside. |
| Pulse-Chase Analysis | Cells are briefly incubated with radiolabeled amino acids ("pulse") and then transferred to unlabeled media ("chase"). The precursor is immunoprecipitated at various time points. | To monitor the kinetics of precursor synthesis, processing, and secretion over time. |
| Enzyme Inhibition Assays | Cells expressing the precursor are treated with specific protease inhibitors. | To identify the class of proteases (e.g., serine proteases, metalloproteases) responsible for cleaving the precursor. |
Bioinformatics and Computational Modeling for Predictive Analysis
Bioinformatics and computational modeling are indispensable tools for studying the this compound, often providing the foundational data that guides wet-lab experiments. nih.gov These approaches leverage known biological data to make predictions about the sequence, structure, and function of novel or uncharacterized molecules.
The initial identification of many brevinin precursor sequences relies on "shotgun" cloning, where cDNA libraries from amphibian skin are sequenced and analyzed bioinformatically to find open reading frames with characteristic features of AMP precursors. nih.gov These features include a signal peptide, an acidic spacer, and a C-terminal mature peptide region.
Once a putative precursor sequence like that of Brevinin-1SHc is identified, computational tools can be used for in-depth analysis:
Sequence Analysis: Programs like SignalP can predict the presence and location of the signal peptide cleavage site. Multiple sequence alignments with other known brevinin precursors can identify conserved regions that are likely to be functionally important. researchgate.net
Physicochemical Property Prediction: Various web servers and algorithms can calculate important properties of the mature peptide, such as its net charge, hydrophobicity, and isoelectric point. These properties are correlated with antimicrobial potency and selectivity. nih.gov
Machine Learning Models: An increasing number of machine learning and deep learning models are trained on large databases of known AMPs. nih.gov These models can predict with reasonable accuracy whether a novel peptide sequence, such as the mature region of Brevinin-1SHc, is likely to possess antimicrobial activity. nih.gov
| Computational Tool/Approach | Application to this compound | Information Gained |
| BLAST (Basic Local Alignment Search Tool) | Compare the precursor sequence against protein databases. | Identify homologous brevinin precursors in other species, providing evolutionary context. |
| SignalP | Analyze the N-terminal sequence of the precursor. | Predict the presence and cleavage site of the signal peptide. |
| I-TASSER / AlphaFold | Generate 3D models of the mature peptide sequence. | Predict the secondary and tertiary structure (e.g., α-helix), which is critical for function. |
| HeliQuest | Analyze the predicted helical regions of the mature peptide. | Calculate hydrophobicity, hydrophobic moment, and net charge; visualize the amphipathic nature. |
| AMP Prediction Servers (e.g., CAMP, APD) | Input the mature peptide sequence into machine learning-based classifiers. | Provide a probability score for the sequence being an active antimicrobial peptide. |
Future Research Directions and Unanswered Questions in Brevinin 1shc Precursor Biology
Identification of Novel Processing Enzymes and Regulatory Factors
The transformation of the Brevinin-1SHc precursor into the mature, active peptide is a critical step that is presumed to be mediated by a cascade of specific enzymes. A primary avenue of future research will be the identification and characterization of these enzymatic players. Generally, the biosynthesis of antimicrobial peptides (AMPs) involves the ribosomal synthesis of a pre-peptide, which is then processed. springernature.com
It is hypothesized that, like other amphibian antimicrobial peptide precursors, the this compound is processed by a series of proteases. This process likely begins with the cleavage of the N-terminal signal peptide by a signal peptidase, a crucial step for proteins entering the secretory pathway. nih.govfrontiersin.org Following this, proprotein convertases, a family of calcium-dependent endoproteases, are thought to cleave the propeptide region to release the mature peptide. ijbs.comresearchgate.net The skin secretions of amphibians are known to contain a variety of proteolytic enzymes that play a role in this process. oleksandraoskyrko.comnih.gov
Future investigations should focus on isolating and identifying the specific signal peptidases and proprotein convertases involved in the processing of the this compound in Pelophylax saharicus. Furthermore, understanding the regulatory factors that control the expression and activity of these enzymes will provide deeper insights into how the production of Brevinin-1SHc is controlled, particularly in response to injury or infection.
Comprehensive Analysis of Precursor Interactome
The this compound does not exist in isolation within the cell. It is likely to interact with a host of other proteins that guide its folding, trafficking, and processing. A comprehensive analysis of the precursor's interactome—the complete set of its molecular interactions—is a vital area for future research.
Identifying the proteins that bind to the this compound could reveal novel chaperones that assist in its proper conformation, as well as receptors or transport proteins that direct it to the granular glands for storage. nih.gov Techniques such as co-immunoprecipitation followed by mass spectrometry, and yeast two-hybrid screening could be employed to uncover these interacting partners. Elucidating this network of interactions will be instrumental in understanding the cellular machinery that underpins the efficient production and secretion of the mature peptide.
Engineering Precursor Variants for Enhanced Bioprocessing or Modified Functionality
The modular structure of the this compound, comprising a signal peptide, a propeptide, and the mature peptide, makes it an attractive target for protein engineering. Future research could focus on creating precursor variants with enhanced properties. For instance, modifications to the propeptide region could be engineered to optimize cleavage by specific, commercially available proteases, thereby streamlining the biotechnological production of the mature peptide.
Furthermore, alterations to the precursor sequence could be designed to modify the functionality of the resulting peptide. This could involve introducing amino acid substitutions to enhance its antimicrobial potency, broaden its spectrum of activity, or reduce its potential cytotoxicity. mdpi.com Such engineered precursors could be valuable tools for developing new therapeutic agents.
Exploring the Broader Physiological Impact of Precursor Expression Beyond Mature Peptide Formation
While the primary role of the this compound is to serve as the source of the mature antimicrobial peptide, its constituent parts may have biological functions of their own. mdpi.com The signal peptide, for instance, directs the precursor to the secretory pathway, but recent studies suggest that some signal peptides can be further processed into smaller, bioactive peptides. nih.govbiorxiv.org
Similarly, the propeptide region, which is cleaved to release the mature peptide, may not be merely a spacer sequence. There is growing evidence that these propeptides can have their own biological activities, including antimicrobial or immunomodulatory functions. mdpi.com Future research should investigate the potential bioactivity of the signal peptide and propeptide fragments of the this compound. This could uncover novel roles for these molecules in the amphibian immune system and potentially lead to the discovery of new classes of bioactive peptides.
Development of Advanced Methodologies for In Situ Precursor Dynamics
To fully understand the biology of the this compound, it is essential to study its dynamics within its native cellular environment. The development of advanced methodologies for the in situ visualization and tracking of the precursor is therefore a critical future research direction.
This could involve the use of fluorescent protein tags, such as Green Fluorescent Protein (GFP), fused to the precursor to monitor its expression, localization, and trafficking in real-time within the skin cells of Pelophylax saharicus. High-resolution microscopy techniques could then be used to visualize the journey of the precursor from its site of synthesis to its storage in the granular glands and its eventual secretion. Such studies would provide unprecedented insights into the spatiotemporal regulation of Brevinin-1SHc production and release.
Q & A
Q. What controls are critical when assessing this compound’s cytotoxicity in mammalian cells?
- Methodological Answer :
- Negative Controls : Untreated cells and solvent-only (e.g., PBS) groups.
- Positive Controls : Cells treated with a known cytotoxic agent (e.g., Triton X-100).
- Assay Validation : Use ATP-based viability assays (e.g., CellTiter-Glo) and confirm results with live/dead staining microscopy .
Q. How can researchers differentiate membrane disruption from intracellular targeting mechanisms in this compound?
- Methodological Answer :
- Membrane Permeabilization : Use dye leakage assays (e.g., calcein-loaded liposomes) or electron microscopy to visualize pore formation.
- Intracellular Targets : Perform subcellular localization studies (e.g., confocal microscopy with fluorescently tagged peptides) and RNA-seq to identify transcriptional changes .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
